4-Hydroxy Mepivacaine
Overview
Description
4’-Hydroxymepivacaine is a derivative of mepivacaine, a local anesthetic commonly used in medical procedures. This compound is characterized by the presence of a hydroxyl group at the 4’ position of the aromatic ring, which distinguishes it from its parent compound. The molecular formula of 4’-Hydroxymepivacaine is C15H22N2O2, and it has a molecular weight of 262.35 g/mol .
Preparation Methods
The synthesis of 4’-Hydroxymepivacaine typically involves the hydroxylation of mepivacaine. One common method includes the use of hydroxylating agents under controlled conditions to introduce the hydroxyl group at the desired position. Industrial production methods may involve catalytic processes to ensure high yield and purity. Specific details on the reaction conditions and catalysts used are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
4’-Hydroxymepivacaine undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to its parent compound, mepivacaine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4’-Hydroxymepivacaine has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of local anesthetics.
Biology: Researchers use it to investigate the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of local anesthetics.
Medicine: It serves as a model compound to develop new anesthetics with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4’-Hydroxymepivacaine is similar to that of mepivacaine. It works by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential. The compound interacts directly with voltage-sensitive sodium channels, preventing the influx of sodium ions and thereby inhibiting nerve conduction .
Comparison with Similar Compounds
4’-Hydroxymepivacaine can be compared with other local anesthetics such as:
Lidocaine: Known for its rapid onset and intermediate duration of action.
Bupivacaine: Noted for its long duration of action and higher potency.
Ropivacaine: Similar to bupivacaine but with a better safety profile.
The uniqueness of 4’-Hydroxymepivacaine lies in its specific hydroxylation, which can alter its pharmacological properties and potentially reduce toxicity compared to its parent compound .
Properties
IUPAC Name |
N-(4-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-8-12(18)9-11(2)14(10)16-15(19)13-6-4-5-7-17(13)3/h8-9,13,18H,4-7H2,1-3H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFWYQLEUFLRTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169829 | |
Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-66-0 | |
Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Hydroxymepivacaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-HYDROXYMEPIVACAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWC0AEA94B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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